

# Discovery and isolation of petroselinic acid.

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An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Petroselinic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of the common oleic acid, is a monounsaturated omega-12 fatty acid of significant interest for the chemical, cosmetic, and pharmaceutical industries.<sup>[1][2]</sup> Its unique double bond position at the 6th carbon imparts distinct physicochemical properties and makes it a valuable precursor for various oleochemicals.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the history of its discovery, its primary natural sources, and detailed protocols for its extraction, isolation, purification, and characterization. Furthermore, it explores its biological activities, including a recently elucidated role in modulating innate immune signaling pathways.

## Discovery and Historical Context

Petroselinic acid was first discovered and isolated in 1909 by Vongerichten and Köhler from the seed oil of parsley (*Petroselinum crispum*), from which its name is derived.<sup>[1][2][3][5][6]</sup> Subsequent research established its presence in the seed oils of other plants within the Apiaceae (or Umbelliferae) family, such as fennel and anise.<sup>[3][5]</sup> Chemically, it is a C18:1 monounsaturated fatty acid with a cis double bond between carbons 6 and 7 (C18:1 cis-Δ6).<sup>[3]</sup> This structure distinguishes it from its more common isomer, oleic acid (C18:1 cis-Δ9).<sup>[3]</sup> This difference in double bond placement significantly affects their physical properties; for instance, petroselinic acid has a higher melting point (30 °C) compared to oleic acid (14 °C).<sup>[3]</sup> The

prevalence of petroselinic acid as the major fatty acid in certain plant families is also utilized in chemosystematics to establish evolutionary relationships.[\[1\]](#)[\[2\]](#)

## Natural Sources of Petroselinic Acid

Petroselinic acid is predominantly found in the seed oils of plants belonging to the Apiaceae family, where it can constitute up to 87% of the total fatty acids.[\[2\]](#)[\[3\]](#)[\[6\]](#) It is largely absent in other parts of these plants, such as the leaves.[\[3\]](#) The concentration of petroselinic acid varies depending on the plant species, geographical origin, and stage of seed maturity.[\[3\]](#)[\[7\]](#) Key plant sources are detailed in Table 1.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

Plant Species	Common Name	Petroselinic Acid Content (%)	Reference(s)
Anethum graveolens	Dill	79.9 - 87.2	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Coriandrum sativum	Coriander	1.0 - 81.9	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Foeniculum vulgare	Fennel	43.1 - 81.9	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Petroselinum crispum	Parsley	35.0 - 75.1	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Apium graveolens	Celery	49.4 - 75.6	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Pimpinella anisum	Anise	10.4 - 75.6	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Carum carvi	Caraway	28.5 - 57.6	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Ducrosia anethifolia	Ducrosia	58.8	<a href="#">[9]</a> <a href="#">[10]</a>

## Experimental Protocols: Isolation and Purification

The isolation of high-purity petroselinic acid from plant seeds is a multi-step process involving oil extraction followed by hydrolysis and purification of the resulting free fatty acid.

### Step 1: Oil Extraction from Seeds

The initial step is the extraction of triglyceride-rich oil from the seeds. Several methods can be employed, each with distinct advantages regarding yield, solvent use, and scalability.

- Solvent Extraction: This is a high-yield method.
  - Protocol:
    - Grind the seeds (e.g., coriander, parsley) to a fine powder.
    - Extract the powder with n-hexane or a 2:1 chloroform/methanol mixture at room temperature with continuous stirring for several hours.[\[4\]](#)
    - Filter the mixture to remove solid plant material.
    - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude vegetable oil.
- Supercritical Fluid Extraction (SFE): This method uses non-toxic CO<sub>2</sub> and is considered a "green" alternative.
  - Protocol:
    - Place ground seeds into the extraction vessel of a supercritical fluid extractor.
    - Pressurize the vessel with CO<sub>2</sub> to a supercritical state (e.g., >73.8 bar, >31.1 °C).
    - The supercritical CO<sub>2</sub> acts as a solvent, extracting the oil.
    - De-pressurize the fluid, causing the CO<sub>2</sub> to return to a gaseous state and the oil to precipitate for collection.[\[4\]](#) This method can yield up to 90% of the oil obtained through solvent extraction.[\[4\]](#)
- Mechanical Pressing: A solvent-free method suitable for large-scale production.
  - Protocol:
    - Feed the seeds into a single-screw or twin-screw extruder.
    - The mechanical pressure expels the oil, which is collected. This method typically results in lower yields compared to solvent extraction.[\[4\]](#)

## Step 2: Saponification (Alkaline Hydrolysis)

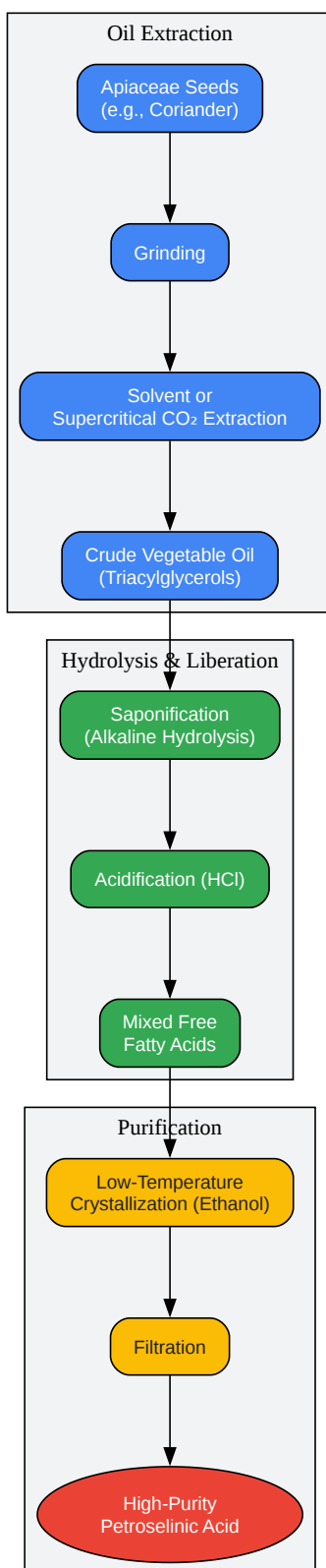
The extracted oil consists primarily of triacylglycerols. To isolate petroselinic acid, these esters must be hydrolyzed to release the free fatty acids.<sup>[1]</sup>

- Protocol:
  - Dissolve the crude vegetable oil in an excess of an alcoholic solution of a strong base (e.g., 3 N sodium hydroxide in ethanol).
  - Reflux the mixture for approximately 20-30 minutes to ensure complete saponification.<sup>[11]</sup>
  - The reaction mixture now contains the sodium or potassium salts of the fatty acids (soaps).

## Step 3: Purification by Crystallization

Petroselinic acid can be purified from the mixture of fatty acids based on its differential solubility and higher melting point.

- Protocol:
  - After saponification, cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~5.<sup>[11]</sup> This protonates the fatty acid salts, causing the free fatty acids to precipitate.
  - Filter the precipitate and wash it with water to remove salts.
  - Dissolve the fatty acid mixture in hot absolute ethanol.
  - Cool the solution slowly (e.g., to 4 °C) to induce crystallization.<sup>[4][11]</sup> Petroselinic acid will crystallize out of the solution while more unsaturated fatty acids like linoleic acid remain in the ethanolic mother liquor.
  - Collect the petroselinic acid crystals by filtration. The process can be repeated to increase purity. This method has been reported to achieve a yield of 80% from coriander oil.<sup>[4]</sup>



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Caption: Experimental workflow for the isolation and purification of petroselinic acid.

## Analytical Characterization

Accurate identification and quantification of petroselinic acid require specialized analytical techniques, primarily due to the challenge of separating it from its positional isomer, oleic acid.  
[5]

### Gas Chromatography (GC)

GC is a standard method for fatty acid analysis.[12]

- **Derivatization:** Fatty acids are typically converted to more volatile fatty acid methyl esters (FAMES) prior to analysis.[12] However, separating petroselinic and oleic acid methyl esters is notoriously difficult.[5] Improved resolution can be achieved by preparing other derivatives:
  - **Butyl Esters:** Using sodium tert-butanol as a catalyst for transesterification provides better separation.[5][13]
  - **2-Methoxyethyl Esters:** These derivatives have been shown to resolve the overlap between petroselinic and oleic acids.[9]
- **Detection:** A Flame Ionization Detector (FID) is commonly used for quantification.[5] For structural confirmation, GC is coupled with Mass Spectrometry (GC-MS).[14]

### High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for fatty acid analysis.[15]

- **Method:** Reversed-phase HPLC can be used. To enhance detection, fatty acids can be derivatized with UV-active labels like p-methoxyphenacyl bromide.[5]
- **Silver Ion HPLC:** Argentation chromatography, either in HPLC or thin-layer chromatography (TLC) format, is particularly effective for separating unsaturated isomers based on the interaction of silver ions with the double bonds.[1][5]

### Spectroscopic Methods

For unambiguous structure elucidation, spectroscopic techniques are essential.

- Nuclear Magnetic Resonance (NMR): Both  $^1\text{H}$ - and  $^{13}\text{C}$ -NMR spectroscopy provide detailed structural information. Specific signals for the olefinic protons and carbons, as well as the carbons adjacent to the double bond (C-5, C-8), allow for the definitive identification of the double bond at the  $\Delta 6$  position.[9][14]
- Infrared (IR) Spectroscopy: The presence of a cis-configurational double bond can be confirmed by characteristic absorption peaks around  $3010\text{ cm}^{-1}$  and  $720\text{ cm}^{-1}$ . [14]

Table 2: Summary of Analytical Techniques for Petroselinic Acid

Technique	Principle	Derivatization	Key Application	Reference(s)
GC-FID	Separation by volatility and polarity	Methyl, Butyl, or 2-Methoxyethyl Esters	Quantification	[5][9][12]
GC-MS	Separation plus mass-based identification	Picolinyl Esters, FAMES	Structure Confirmation	[14]
Silver Ion HPLC	Separation based on double bond interaction	p-Methoxyphenacyl Esters	Isomer Separation (cis- $\Delta 6$ vs cis- $\Delta 9$ )	[5]
$^{13}\text{C}$ -NMR	Nuclear spin in a magnetic field	None	Definitive double bond positioning	[9][14]
IR Spectroscopy	Absorption of infrared radiation	None	Confirmation of cis-double bond	[14]

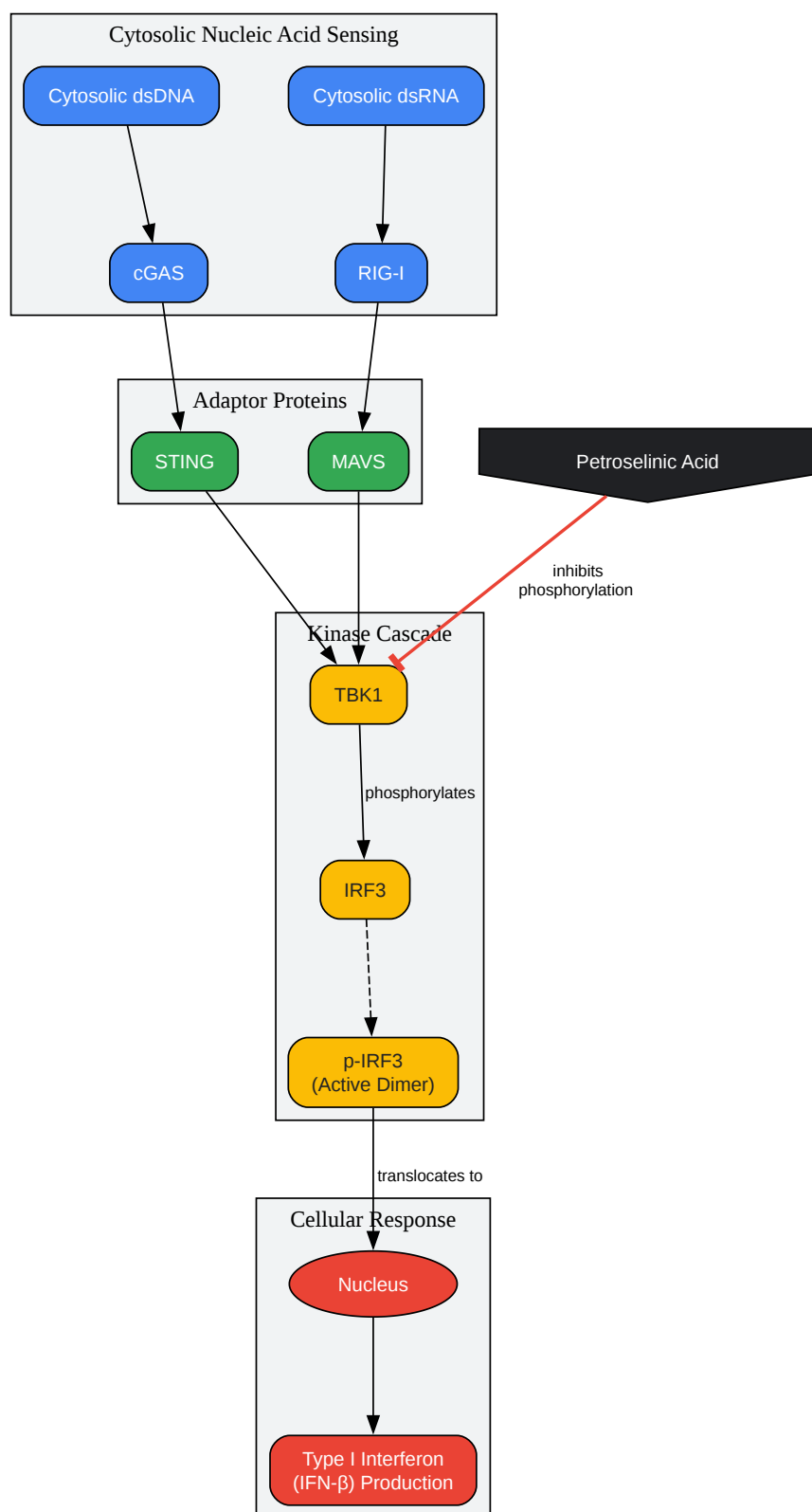
## Biological Activity and Signaling Pathways

Petroselinic acid is not merely an industrial building block; it also possesses a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][7][8][16] Recent research has uncovered its role as a modulator of the innate immune system.

Specifically, petroselinic acid has been identified as an inhibitor of the cytosolic nucleic acid sensing pathway, which is crucial for triggering Type I Interferon (IFN-I) responses to viral and

bacterial infections.<sup>[17]</sup> Overactivation of this pathway is linked to autoimmune disorders.<sup>[17]</sup> Petroselinic acid was found to suppress the production of IFN-I and interferon-stimulated genes (ISGs) by inhibiting the phosphorylation of key signaling proteins TBK1 and IRF3.<sup>[17]</sup><sup>[18]</sup>





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Caption: Petroselinic acid's inhibition of the Type I Interferon signaling pathway.

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